(S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide
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Overview
Description
(S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound that features a pyrrolidine ring, a benzamide moiety, and two chlorine atoms attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.
Attachment of the Benzamide Moiety: The benzamide group is introduced by reacting the pyrrolidine derivative with 2,5-dichlorobenzoyl chloride under basic conditions.
Introduction of the Isobutyl Group: The isobutyl group is attached to the nitrogen atom of the pyrrolidine ring through alkylation reactions using isobutyl bromide or chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
(S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting various biological pathways, including serotonin and noradrenaline reuptake inhibitors.
Biological Studies: The compound is used in studying the structure-activity relationship (SAR) of pyrrolidine derivatives and their biological profiles.
Industrial Applications: It is utilized in the synthesis of bioactive molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of (S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter transporters. The compound can inhibit the reuptake of serotonin and noradrenaline, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is mediated through binding to the active sites of the transporters, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
N-[(3S)-Pyrrolidin-3-yl]benzamides: These compounds share the pyrrolidine and benzamide moieties but may have different substituents on the benzene ring.
Pyrrolidine-2-one Derivatives: These compounds have a similar pyrrolidine ring but differ in the functional groups attached to the ring.
Uniqueness
(S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide is unique due to the presence of two chlorine atoms on the benzene ring and the isobutyl group on the pyrrolidine nitrogen. These structural features contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C15H20Cl2N2O |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-10(2)9-19(12-5-6-18-8-12)15(20)13-7-11(16)3-4-14(13)17/h3-4,7,10,12,18H,5-6,8-9H2,1-2H3/t12-/m0/s1 |
InChI Key |
UAOCSOBBQYATOV-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)CN([C@H]1CCNC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CC(C)CN(C1CCNC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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